molecular formula C15H20IN3O B10967229 N-(2-Adamantyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-(2-Adamantyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10967229
M. Wt: 385.24 g/mol
InChI Key: IOMGCAAJGZVBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Adamantyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that features a unique structure combining an adamantane moiety with a pyrazole ring The adamantane structure is known for its rigidity and stability, while the pyrazole ring is a common motif in medicinal chemistry due to its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Adamantyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps

    Adamantane Derivative Preparation: The adamantane moiety can be synthesized through the catalytic hydrogenation of dicyclopentadiene, followed by functionalization to introduce the desired substituents.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Adamantyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira couplings to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would result in a biaryl compound.

Scientific Research Applications

N-(2-Adamantyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The rigidity and stability of the adamantane moiety make it useful in the design of new materials with enhanced mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific targets.

    Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-Adamantyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances binding affinity, while the pyrazole ring can interact with active sites of enzymes or receptors. The iodine atom can be replaced or modified to fine-tune the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Adamantyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as coupling reactions. The combination of the adamantane moiety and the pyrazole ring also provides a unique structural framework that can be exploited for various applications.

Properties

Molecular Formula

C15H20IN3O

Molecular Weight

385.24 g/mol

IUPAC Name

N-(2-adamantyl)-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H20IN3O/c1-19-14(12(16)7-17-19)15(20)18-13-10-3-8-2-9(5-10)6-11(13)4-8/h7-11,13H,2-6H2,1H3,(H,18,20)

InChI Key

IOMGCAAJGZVBBK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)NC2C3CC4CC(C3)CC2C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.